5-(2-氯嘧啶-4-基)-2-甲氧基苯甲腈

描述

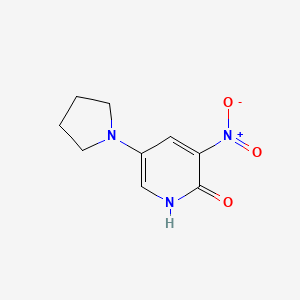

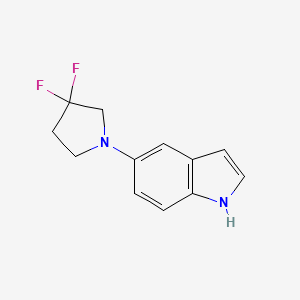

“5-(2-Chloropyrimidin-4-yl)-2-methoxybenzonitrile” is a chemical compound that likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . Pyrimidine derivatives are common in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities .

Synthesis Analysis

While specific synthesis methods for “5-(2-Chloropyrimidin-4-yl)-2-methoxybenzonitrile” were not found, pyrimidine derivatives can be synthesized using various methods such as the reaction of 2-chloropyrimidine with sodium methoxide in methanol .

Molecular Structure Analysis

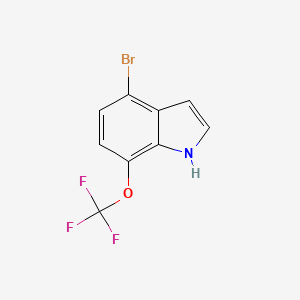

The molecular structure of “5-(2-Chloropyrimidin-4-yl)-2-methoxybenzonitrile” likely includes a pyrimidine ring, a methoxy group (-OCH3), and a nitrile group (-CN). The exact structure would depend on the positions of these groups on the molecule .

Chemical Reactions Analysis

Pyrimidines are highly electron-deficient, making them susceptible to nucleophilic aromatic substitution (SNAr) reactions . This could be a potential chemical reaction involving “5-(2-Chloropyrimidin-4-yl)-2-methoxybenzonitrile”.

Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(2-Chloropyrimidin-4-yl)-2-methoxybenzonitrile” would depend on its exact molecular structure. For example, a similar compound, “(2-Chloropyrimidin-4-yl)methanol”, is a white to light yellow crystalline powder with a sweetish odor. It is soluble in water, ethanol, and methanol .

科学研究应用

-

Pharmacological Applications

- Field : Pharmacology

- Application Summary : Pyrimidine derivatives are broadly applied in therapeutic disciplines due to their high degree of structural diversity . They are found in a wide range of pharmacological applications, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

- Methods of Application : The specific methods of application would depend on the specific drug and its intended use. For example, Pazopanib hydrochloride salt, a pyrimidine-based drug, was prepared by allowing N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine to react with 5-amino-2-methylbenzenesulfonamide in refluxing acidified (4 M HCl) isopropanol for 10–12 hr .

- Results or Outcomes : The outcomes of these applications are diverse, ranging from modulation of myeloid leukemia to treatments for leukemia, breast cancer, idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities, anti-HIV, cardiovascular agents and antihypertensive, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action, TLR8 or interferon beta (IFN-β) modulators, vascular relaxation for ocular ciliary artery and neuroprotection on retinal ganglion cell, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors and coronary heart disease therapeutics, anticancer, key intermediate for Vitamin B1, pyruvate dehydrogenase kinase inhibitors .

-

Antifungal and Antibacterial Applications

- Field : Microbiology

- Application Summary : Benzoylurea derivatives containing a pyrimidine moiety have been synthesized and tested for their antifungal and antibacterial activities .

- Methods of Application : The compounds were synthesized using 2,6-difluorobenzamide as a starting material . The structures of the compounds were confirmed by 1H NMR, 13C NMR, 19F NMR, and HRMS .

- Results or Outcomes : Some of the compounds exhibited moderate to good in vitro antifungal activities against Botrytis cinerea in cucumber, Botrytis cinerea in tobacco, Botrytis cinerea in blueberry, Phomopsis sp., and Rhizoctonia solani . Notably, compounds 4j and 4l displayed EC50 values of 6.72 and 5.21 μg/mL against Rhizoctonia solani, respectively, which were comparable to that of hymexazol (6.11 μg/mL) . At 200 and 100 concentrations, the target compounds exhibited lower in vitro antibacterial activities against Xanthomonas oryzae pv. oryzicola and Xanthomonas citri subsp. citri, respectively, compared to those of thiodiazole copper .

-

Antiparasitic Applications

- Field : Parasitology

- Application Summary : Pyrimidine derivatives have been found to exhibit antiparasitic activities .

- Methods of Application : The specific methods of application would depend on the specific drug and its intended use. For example, the administration of these drugs could be oral or topical, depending on the specific drug and the type of parasitic infection being treated .

- Results or Outcomes : These drugs have been found to be effective in treating various types of parasitic infections .

-

Antidiabetic Applications

- Field : Endocrinology

- Application Summary : Pyrimidine derivatives have been found to exhibit antidiabetic activities . They have been used as DPP-IV inhibitors .

- Methods of Application : The specific methods of application would depend on the specific drug and its intended use. For example, the administration of these drugs could be oral, depending on the specific drug and the type of diabetes being treated .

- Results or Outcomes : These drugs have been found to be effective in treating diabetes .

属性

IUPAC Name |

5-(2-chloropyrimidin-4-yl)-2-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN3O/c1-17-11-3-2-8(6-9(11)7-14)10-4-5-15-12(13)16-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHUUOIKCICTSGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC(=NC=C2)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Chloropyrimidin-4-yl)-2-methoxybenzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-tert-Butyl 3-methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B1407550.png)

![Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1407552.png)

![tert-Butyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate](/img/structure/B1407567.png)